![molecular formula C9H12BNO3 B1422117 (6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid CAS No. 1028749-31-6](/img/structure/B1422117.png)
(6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid
Overview
Description
“(6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1028749-31-6 . It has a molecular weight of 193.01 and its IUPAC name is 6-(cyclopropylmethoxy)-3-pyridinylboronic acid . It is stored at temperatures between 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The molecular formula of “(6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid” is C9H12BNO3 . Its InChI Code is 1S/C9H12BNO3/c12-10(13)8-3-4-9(11-5-8)14-6-7-1-2-7/h3-5,7,12-13H,1-2,6H2 .Chemical Reactions Analysis
While specific chemical reactions involving “(6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid” are not available, boronic acids are known to be involved in various types of coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
“(6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid” has a density of 1.257 g/cm3 . Its boiling point is 368.223ºC at 760 mmHg . The compound is solid in its physical form .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
One of the primary applications of boronic acids, including (6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid , is in Suzuki-Miyaura cross-coupling reactions. This type of reaction is widely used in organic chemistry to form carbon-carbon bonds between a variety of aryl or vinyl halides and aryl or vinyl boronic acids. The process is facilitated by a palladium catalyst and is valued for its ability to create complex molecules with high precision and efficiency .
Regioselective Coupling and Annulation
Another application is in regioselective coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation. These processes allow for the selective formation of carbon-nitrogen bonds, which are crucial in the synthesis of heterocyclic compounds often found in pharmaceuticals .
N-Arylation
Boronic acids are also used in N-arylation reactions, which involve the coupling of an aryl halide with an amine to form an arylamine. This reaction is important for the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals .
Functional Group Tolerance
The mild and functional group tolerant reaction conditions associated with boronic acid reagents like (6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid make them suitable for a broad range of applications. They can be used in reactions that involve sensitive functional groups without causing unwanted side reactions .
Environmental Benignity
Organoboron reagents are generally considered environmentally benign. Their stability and ease of preparation make them favorable choices for use in various chemical synthesis processes .
MilliporeSigma - 3-Pyridinylboronic acid RSC - Selection of boron reagents for Suzuki–Miyaura coupling
Safety and Hazards
properties
IUPAC Name |
[6-(cyclopropylmethoxy)pyridin-3-yl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO3/c12-10(13)8-3-4-9(11-5-8)14-6-7-1-2-7/h3-5,7,12-13H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVJFCKZJMJNAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OCC2CC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681750 | |
Record name | [6-(Cyclopropylmethoxy)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid | |
CAS RN |
1028749-31-6 | |
Record name | [6-(Cyclopropylmethoxy)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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